molecular formula C17H14Cl2F3N3O B2519694 3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide CAS No. 2034353-98-3

3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide

Cat. No. B2519694
M. Wt: 404.21
InChI Key: OFPVCNRBNOWNED-UHFFFAOYSA-N
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Description

The compound 3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide is a synthetic molecule that may have potential applications in medicinal chemistry, given its structural complexity and the presence of multiple functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, crystal structures, and biological activities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of an amine with a benzoyl chloride derivative. For example, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved by reacting potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in one pot . Similarly, substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide compounds were synthesized through a multi-step process involving the formation of an aminating agent, followed by reaction with substituted benzoyl chloride/benzenesulfonyl chloride . These methods could potentially be adapted for the synthesis of 3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Crystal structure determination is a crucial step in understanding the molecular geometry of benzamide derivatives. For instance, the crystal structure of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide was analyzed, revealing two independent molecules with different orientations of the pyridine ring with respect to the benzene ring . This type of analysis can provide insights into the potential molecular structure of 3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide, including bond lengths, bond angles, and dihedral angles.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the substituents on the aromatic ring and the nature of the amide linkage. The papers provided do not detail specific reactions for the compound , but they do discuss the reactivity of similar compounds. For example, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives using copper(II) chloride led to cyclization and the formation of new thiadiazolo[2,3-a]pyridine benzamide derivatives . Understanding these types of reactions can help predict how 3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide might behave under various chemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. While the provided papers do not discuss the specific properties of 3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide, they do provide data on related compounds. For instance, the cytotoxic activity of certain benzamide derivatives against various cancer cell lines was evaluated, indicating the potential biological relevance of these compounds . These studies suggest that the compound may also possess interesting biological properties that could be explored further.

Scientific Research Applications

Fluorescence and Luminescence Properties

Studies have explored the fluorescence and luminescence properties of benzamide derivatives, demonstrating their potential in creating novel fluorescent materials for biological and material applications. These compounds exhibit enhanced emission in specific conditions, which can be leveraged in designing sensors, imaging agents, and light-emitting devices (Yamaji et al., 2017).

Antimicrobial Activity

Benzamide derivatives have been studied for their antimicrobial properties, with some compounds showing significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Naganagowda & Petsom, 2011).

Anticancer Activity

Research into benzamide derivatives has also revealed their potential in anticancer therapy. Certain compounds have demonstrated cytotoxic activity against various cancer cell lines, indicating their utility in designing new anticancer drugs (Adhami et al., 2014).

Synthesis and Characterization

Advancements in the synthesis and characterization of benzamide derivatives and their complexes have been reported, providing a foundation for further exploration and application in various fields of chemistry and material science. These studies focus on developing efficient synthetic routes and understanding the structural properties of these compounds (Shockravi et al., 2009).

Metabolism and Pharmacokinetics

Investigations into the metabolism and pharmacokinetics of related compounds, such as tyrosine kinase inhibitors, offer valuable insights into the drug development process. Understanding the metabolic pathways and excretion profiles of these compounds can aid in the design of drugs with optimal absorption, distribution, and efficacy profiles (Yue et al., 2011).

Safety And Hazards

The safety data sheet indicates that this compound has several hazard classifications including Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 2, Eye Dam. 1, and Skin Sens. 1 .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3,4-dichloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F3N3O/c18-13-3-1-10(7-14(13)19)16(26)24-12-5-6-25(9-12)15-4-2-11(8-23-15)17(20,21)22/h1-4,7-8,12H,5-6,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPVCNRBNOWNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide

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